N-cyclopropyl-2-ethoxybenzamide
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Overview
Description
N-cyclopropyl-2-ethoxybenzamide: is an organic compound with the molecular formula C12H15NO2 It is a benzamide derivative characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an ethoxy group attached to the benzene ring
Mechanism of Action
Target of Action
It’s structurally similar to ethenzamide , a common analgesic and anti-inflammatory drug. Ethenzamide is used for the relief of fever, headaches, and other minor aches and pains . It’s plausible that N-cyclopropyl-2-ethoxybenzamide may share similar targets and roles.
Mode of Action
Given its structural similarity to Ethenzamide , it might interact with similar targets and induce comparable changes
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical pathways . For instance, cyclopropane fatty acid biosynthesis in plants involves multiple steps and enzymes
Pharmacokinetics
A study on ethenzamide, a structurally similar compound, used a physiological pharmacokinetic model to simulate its concentrations in plasma and various tissues . The study found that the model predicted well the observed data in plasma and various tissues of the rat . It’s possible that this compound might have similar ADME properties and bioavailability, but more research is needed to confirm this.
Result of Action
Given its structural similarity to Ethenzamide , it might have similar effects such as relief of fever, headaches, and other minor aches and pains . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Esterification: 2-ethoxybenzoic acid is first converted to its corresponding ester using an alcohol (e.g., ethanol) and an acid catalyst.
Amidation: The ester is then reacted with cyclopropylamine in the presence of a coupling agent (e.g., EDCI or DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.
Reduction: Formation of N-cyclopropyl-2-ethoxybenzylamine.
Substitution: Formation of substituted benzamides, such as 4-bromo-N-cyclopropyl-2-ethoxybenzamide.
Scientific Research Applications
N-cyclopropyl-2-ethoxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-cyclopropyl-2-ethoxybenzamide can be compared with other benzamide derivatives to highlight its uniqueness. Similar compounds include:
2-ethoxybenzamide: Lacks the cyclopropyl group, which may result in different biological activities.
N-cyclopropylbenzamide: Lacks the ethoxy group, which may affect its chemical reactivity and applications.
4-bromo-N-cyclopropyl-2-ethoxybenzamide:
The presence of both the cyclopropyl and ethoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclopropyl-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-6-4-3-5-10(11)12(14)13-9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYYRINHHHZYDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358330 |
Source
|
Record name | N-cyclopropyl-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560080-55-9 |
Source
|
Record name | N-cyclopropyl-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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